2-Cyclopropylpyrimidin-4-ol
Overview
Description
2-Cyclopropylpyrimidin-4-ol is a compound that is part of a broader class of pyrimidine derivatives, which are of significant interest in the field of medicinal chemistry due to their diverse biological activities. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The cyclopropyl group attached to the pyrimidine ring can influence the compound's reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the synthesis of N-cyclopropanecarboxyl-N'-pyridin-2-yl thiourea derivatives involves the use of cyclopropanecarboxylic acid as a leading compound due to its biological activity . Another method includes a TfOH-mediated [2 + 2 + 2] cycloaddition of ynamides with two discrete nitriles to synthesize multi-substituted 4-aminopyrimidine . Additionally, 2-cyclopropylpyrimidin-4-carbaldehyde can be used in a one-pot synthesis of α-aminophosphonates through a three-component condensation reaction .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex and is often elucidated using techniques such as NMR, elemental analysis, and X-ray crystallography. For example, the crystal structure of cyprodinil, a related compound, shows the dihedral angles between the planes of the central pyrimidine ring and the terminal phenyl ring and the mean plane of the cyclopropane ring system . Such structural information is crucial for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, which are essential for their application in medicinal chemistry. Cyclopalladated ferrocenylpyrimidine complexes have been used as catalysts in Suzuki reactions for the synthesis of substituted biarylmethanol . Moreover, cyclopalladation reactions have been performed on phenylpyrimidines to obtain products characterized by NMR studies . These reactions demonstrate the versatility of pyrimidine derivatives in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-cyclopropylpyrimidin-4-ol and related compounds are influenced by their molecular structure. For instance, the presence of a cyclopropyl group can affect the compound's stability and reactivity. The antimicrobial activity of multifunctional pyrimidine derivatives has been evaluated, showing that most compounds exhibit mild to moderate activity . The crystal structure of cyprodinil reveals weak π–π interactions, which can influence the compound's solubility and crystallinity .
Scientific Research Applications
Synthesis of α-Aminophosphonates
2-Cyclopropylpyrimidin-4-yl-aryl/benzothiazole derived α-aminophosphonates were synthesized through a three-component condensation reaction. This method involved 2-cyclopropylpyrimidin-4-carbaldehyde and demonstrated efficient synthesis with good yields, highlighting its potential in organic synthesis (P. S. Reddy et al., 2014).
Synthesis of 4-Aminopyrimidine Derivatives
A TfOH-mediated [2 + 2 + 2] cycloaddition of ynamides with two discrete nitriles was developed to synthesize multi-substituted 4-aminopyrimidine. This process tolerated various functional groups, indicating the versatility of 2-cyclopropylpyrimidin-4-ol in creating complex pyrimidine derivatives (Ping-Fan Chen et al., 2016).
Antimicrobial Evaluation
Pyrimidin-2-ol/thiol/amine analogues, which can be derived from 2-cyclopropylpyrimidin-4-ol, were designed and synthesized. These compounds were evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains, demonstrating the potential of 2-cyclopropylpyrimidin-4-ol derivatives in antimicrobial applications (Sangeeta Narwal et al., 2017).
Synthesis of Biologically Active Compounds
Compounds based on 2-cyclopropylpyrimidin-4-ol have been a focus in the design of biologically active compounds. This includes the development of antiviral, antileukemic agents, and drugs for treating hyperuricemia and neurodegenerative disorders, indicating a broad scope of biomedical applications (A. V. Erkin et al., 2021).
Quantum Chemical Insights in Organic Compounds
The synthesis of arylsulfonylated 2-amino-6-methylpyrimidin derivatives, including those related to 2-cyclopropylpyrimidin-4-ol, provided insights into non-covalent interactions and structural stabilities of these compounds. This research contributes to understanding the quantum chemical properties of pyrimidine derivatives (Akbar Ali et al., 2021).
properties
IUPAC Name |
2-cyclopropyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-6-3-4-8-7(9-6)5-1-2-5/h3-5H,1-2H2,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HADXIKCWXJVQEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40608206 | |
Record name | 2-Cyclopropylpyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40608206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylpyrimidin-4-ol | |
CAS RN |
74649-06-2 | |
Record name | 2-Cyclopropyl-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74649-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyclopropylpyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40608206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-cyclopropylpyrimidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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